molecular formula C23H28N2O7S2 B12713692 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester CAS No. 82560-79-0

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester

Cat. No.: B12713692
CAS No.: 82560-79-0
M. Wt: 508.6 g/mol
InChI Key: SNSGHAGMHZNNPG-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by its unique structural features, including a benzofuran ring, a sulfonyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester typically involves multiple steps. The starting materials include glycine, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, and 4-methylbenzenesulfonyl chloride. The synthesis process may involve the following steps:

  • Protection of the glycine amino group.
  • Formation of the benzofuran derivative.
  • Coupling of the protected glycine with the benzofuran derivative.
  • Introduction of the sulfonyl group.
  • Deprotection and esterification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicine, the compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, methyl ester
  • Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, propyl ester

Uniqueness

The uniqueness of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-((4-methylphenyl)sulfonyl)-, ethyl ester lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets.

Properties

CAS No.

82560-79-0

Molecular Formula

C23H28N2O7S2

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C23H28N2O7S2/c1-6-30-20(26)15-25(34(28,29)18-12-10-16(2)11-13-18)33-24(5)22(27)31-19-9-7-8-17-14-23(3,4)32-21(17)19/h7-13H,6,14-15H2,1-5H3

InChI Key

SNSGHAGMHZNNPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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